molecular formula C14H22N2S B8110775 N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine

N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine

Cat. No.: B8110775
M. Wt: 250.41 g/mol
InChI Key: ATWHPKCVHSVPNU-UHFFFAOYSA-N
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Description

N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine is a bicyclic amine derivative featuring a fully saturated octahydro-1H-isoindole core. The compound is substituted at the 4-position with a methyl group and a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name

N-methyl-N-(thiophen-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S/c1-16(10-12-5-3-7-17-12)14-6-2-4-11-8-15-9-13(11)14/h3,5,7,11,13-15H,2,4,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWHPKCVHSVPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CS1)C2CCCC3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of an isoindoline derivative with thiophen-2-ylmethylamine in the presence of a methylating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 85°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of phase-transfer catalysts such as N,N,N-trimethyl hexadecyl ammonium bromide (HTAB) can facilitate the reaction under aerobic conditions . Additionally, the process may be optimized by employing high-purity reagents and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced isoindoline derivatives, and various substituted analogs. These products can exhibit different biological activities and properties, making them valuable for further research and development .

Mechanism of Action

The mechanism of action of N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Core Structure Key Functional Groups Notable Features
This compound Octahydro-1H-isoindole Bicyclic amine, thiophen-2-ylmethyl, methyl Saturated core enhances lipophilicity; potential for stereochemical complexity
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a) Linear propane chain Thiophen-2-yl, methylamino, hydroxyl Hydroxyl group increases polarity; flexible chain may reduce metabolic stability
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (b) Naphthalene Naphthalen-1-ol, methylamino, thiophen-2-yl Aromatic core with hydroxyl group; likely high π-π stacking potential
1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (d) Naphthalene Naphthalen-2-ol, methylamino, thiophen-2-yl Regioisomer of (b) ; hydroxyl position affects solubility and H-bonding
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (e) Propane chain Naphthalen-1-yloxy, thiophen-3-yl, methylamino Chiral center (S-configuration); ether linkage may reduce metabolic degradation

Key Findings and Implications

Core Structure and Physicochemical Properties

  • Target Compound : The saturated isoindole core reduces aromaticity, likely increasing lipophilicity (LogP) compared to naphthalene-containing analogs (b, d, e) . This could enhance blood-brain barrier penetration but may reduce aqueous solubility .
  • Hydroxyl groups in (b, d) improve solubility but may increase susceptibility to oxidative metabolism.

Functional Group Contributions

  • Thiophene Moieties: All compounds feature thiophene rings, which are associated with metabolic activation risks (e.g., hepatotoxicity via epoxidation).
  • Amine and Hydroxyl Groups: The target’s tertiary amine lacks hydrogen-bond donors, reducing solubility compared to the primary/secondary amines and hydroxyl groups in (a, b, d).

Biological Activity

N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine is a synthetic compound characterized by its unique molecular structure, which includes a thiophene moiety and an isoindoline core. With a molecular formula of C14H22N2S and a molecular weight of 250.4 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can modulate various signaling pathways, leading to effects such as:

  • Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, showcasing potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further research in infectious disease treatment.
  • Anti-inflammatory Effects : The compound's structure suggests possible anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A study explored the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against ovarian carcinoma cells, with IC50 values indicating effective inhibition of cell growth. This suggests a promising avenue for its development as an anticancer therapeutic.

Antimicrobial Studies

In vitro assays demonstrated that the compound exhibits activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This highlights its potential role in combating bacterial infections.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-Methyl-N-(thiophen-2-ylmethyl)piperidinePiperidine StructureModerate antimicrobial activity
N-Methyl-N-(thiophen-2-ylmethyl)pyrrolidinePyrrolidine StructureLow anticancer activity
N-Methyl-N-(thiophen-2-ylmethyl)morpholineMorpholine StructureHigh anti-inflammatory effects

The unique isoindoline core of this compound distinguishes it from other similar compounds, potentially enhancing its biological efficacy.

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